molecular formula C21H27NO2 B14951498 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3-phenylpropanamide

Cat. No.: B14951498
M. Wt: 325.4 g/mol
InChI Key: MCCXOXHXOBPTAI-UHFFFAOYSA-N
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Description

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide typically involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form 2-(2-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine
  • N,N-Diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride
  • N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3,5-dinitrobenzamide

Uniqueness

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-phenylpropanamide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C21H27NO2/c1-16(2)19-11-9-17(3)15-20(19)24-14-13-22-21(23)12-10-18-7-5-4-6-8-18/h4-9,11,15-16H,10,12-14H2,1-3H3,(H,22,23)

InChI Key

MCCXOXHXOBPTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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